molecular formula C13H15NNaO3PS B12674377 Phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt CAS No. 71354-23-9

Phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt

Katalognummer: B12674377
CAS-Nummer: 71354-23-9
Molekulargewicht: 319.29 g/mol
InChI-Schlüssel: GHPPKNIUUAIXPT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt typically involves the reaction of phosphorothioic acid derivatives with 2-((1-naphthylmethyl)amino)ethyl compounds. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of phosphorothioic acid oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced phosphorothioic acid derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

71354-23-9

Molekularformel

C13H15NNaO3PS

Molekulargewicht

319.29 g/mol

IUPAC-Name

sodium;hydroxy-[2-(naphthalen-1-ylmethylamino)ethylsulfanyl]phosphinate

InChI

InChI=1S/C13H16NO3PS.Na/c15-18(16,17)19-9-8-14-10-12-6-3-5-11-4-1-2-7-13(11)12;/h1-7,14H,8-10H2,(H2,15,16,17);/q;+1/p-1

InChI-Schlüssel

GHPPKNIUUAIXPT-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2CNCCSP(=O)(O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.